![molecular formula C11H3Cl8N3S B14689777 s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes a 3,4-dichlorophenylthio group and two trichloromethyl groups. s-Triazine derivatives are widely studied due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,4-dichlorothiophenol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve cyanuric chloride in an appropriate solvent (e.g., dichloromethane).
- Add 3,4-dichlorothiophenol and triethylamine to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of s-triazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The trichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted s-triazine derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted s-triazine derivatives.
Scientific Research Applications
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes and disrupt cellular processes.
Agriculture: s-Triazine derivatives are used as herbicides to control weed growth in crops.
Materials Science: These compounds are used in the synthesis of polymers and as photoinitiators in polymerization reactions.
Mechanism of Action
The mechanism of action of s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- involves the inhibition of specific enzymes and disruption of cellular pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile agent in different applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride): A precursor for many s-triazine derivatives.
2,4-Dichloro-6-substituted s-triazine: Used in the synthesis of polymers.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its energetic properties.
Uniqueness
s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)- is unique due to its combination of a 3,4-dichlorophenylthio group and two trichloromethyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C11H3Cl8N3S |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H3Cl8N3S/c12-5-2-1-4(3-6(5)13)23-9-21-7(10(14,15)16)20-8(22-9)11(17,18)19/h1-3H |
InChI Key |
SGYKVZVJJMGSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
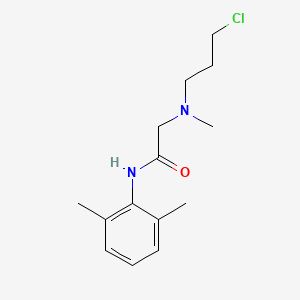

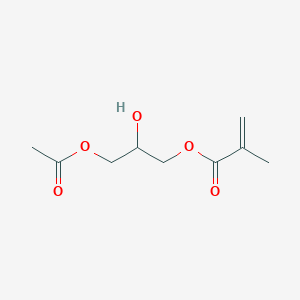
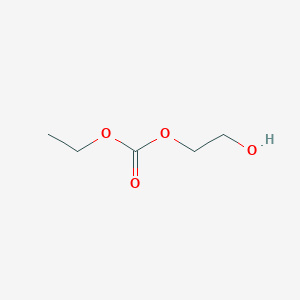
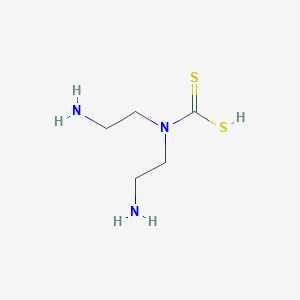
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

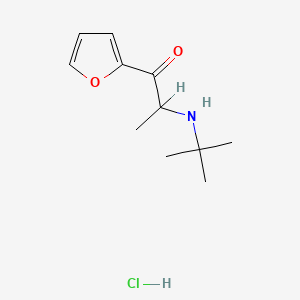
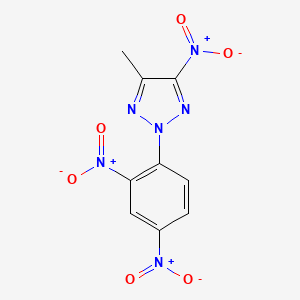
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
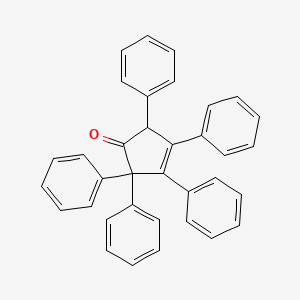
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
